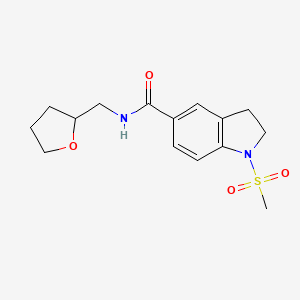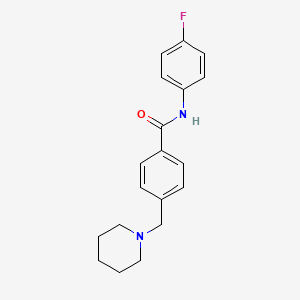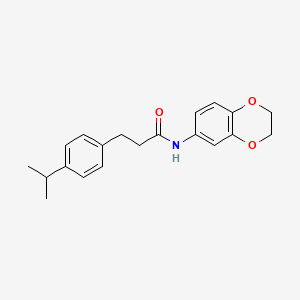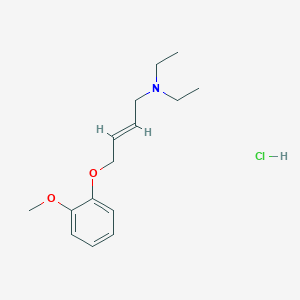![molecular formula C19H19F3N2O B4440124 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440124.png)
4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
描述
4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, commonly known as TFB, is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
TFB acts as a selective antagonist of the α7 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The α7 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide plays a crucial role in cognitive function, memory, and attention. TFB binds to the receptor and inhibits its activity, leading to a decrease in the release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action is thought to underlie the potential therapeutic effects of TFB in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
TFB has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. TFB has also been shown to reduce hyperactivity and impulsivity in animal models of ADHD. Additionally, TFB has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of TFB is its high selectivity for the α7 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of TFB is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments. Additionally, TFB has a relatively short half-life, which can make it challenging to maintain consistent levels of the compound in vivo.
未来方向
There are several future directions for research on TFB. One area of focus is the development of more potent and selective α7 4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide antagonists that can be used in a wider range of experimental settings. Another area of focus is the investigation of TFB's potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Finally, there is a need for further studies to elucidate the precise mechanism of action of TFB and its effects on the brain and behavior.
科学研究应用
TFB has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). TFB has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)16-5-1-2-6-17(16)23-18(25)15-9-7-14(8-10-15)13-24-11-3-4-12-24/h1-2,5-10H,3-4,11-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXGTKMRNKVYDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dichlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4440044.png)


![3-butyl-6-[(2-ethoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440068.png)
![3-amino-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440079.png)
![2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440092.png)

![ethyl {2-methoxy-4-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}carbamate](/img/structure/B4440098.png)
![methyl 4-hydroxy-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-6-quinolinecarboxylate](/img/structure/B4440114.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4440125.png)
![ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4440132.png)
![3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440133.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B4440143.png)